
5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a bromine atom at the 5th position and a 2-methyl-3-nitrophenyl group at the 3rd position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole typically involves multi-step organic reactions. One common method includes the bromination of 3-(2-methyl-3-nitrophenyl)-1H-indole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 5-bromo-3-(2-methyl-3-nitrophenyl)indole-2-carboxylic acid.
Reduction: Formation of 5-bromo-3-(2-methyl-3-aminophenyl)-1H-indole.
Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: : The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: : It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: : The compound is explored for its potential therapeutic applications. Its derivatives are tested for efficacy in treating various diseases, including cancer and infectious diseases.
Industry: : It is used in the development of new materials, including dyes and pigments. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the indole ring contribute to the compound’s ability to bind to specific proteins and enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
5-Bromo-2-methyl-3-nitrophenyl methylcarboxylate: Similar in structure but with a carboxylate group instead of the indole ring.
5-Bromo-3-nitro-ortho-xylene: Similar in having a bromine and nitro group but lacks the indole ring and has a different substitution pattern.
Uniqueness
- The presence of both the indole ring and the 2-methyl-3-nitrophenyl group makes 5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole unique. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
89346-29-2 |
|---|---|
分子式 |
C15H11BrN2O2 |
分子量 |
331.16 g/mol |
IUPAC名 |
5-bromo-3-(2-methyl-3-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-11(3-2-4-15(9)18(19)20)13-8-17-14-6-5-10(16)7-12(13)14/h2-8,17H,1H3 |
InChIキー |
MIVVMVRBIPCZPH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CNC3=C2C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


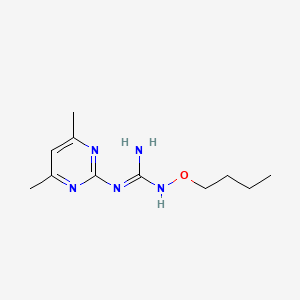
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)
![6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12905239.png)
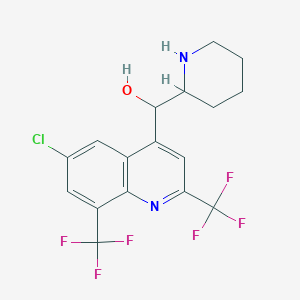
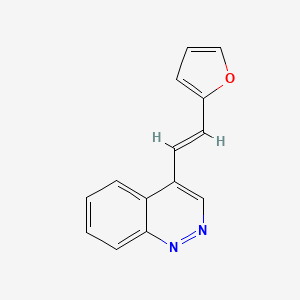
![5-Amino-2-{[(1H-pyrrol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905255.png)
![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)
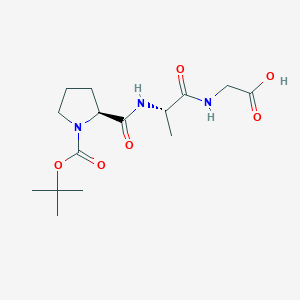
![5-Amino-2-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905264.png)
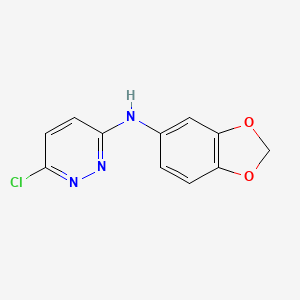
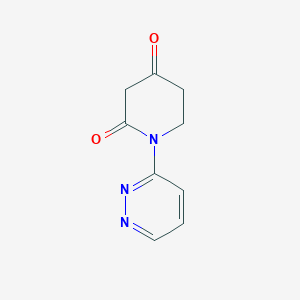
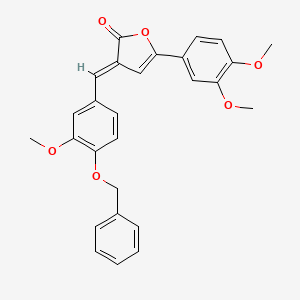
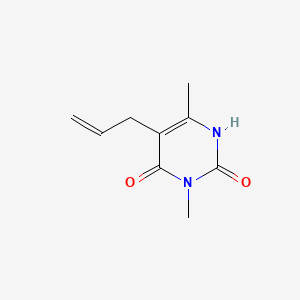
![6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid](/img/structure/B12905292.png)
